2-Formyl-4-(2-trifluoromethylphenyl)phenol
Description
2-Formyl-4-(2-trifluoromethylphenyl)phenol is a substituted biphenyl derivative featuring a phenol backbone with a formyl (-CHO) group at the 2-position and a trifluoromethyl (-CF₃) group at the 2-position of the attached phenyl ring. This compound is structurally significant due to its electron-withdrawing substituents (formyl and CF₃), which influence its electronic and steric properties.
Properties
IUPAC Name |
2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-13(19)10(7-9)8-18/h1-8,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJNTWSJXQBBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602500 | |
| Record name | 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-32-1 | |
| Record name | 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Formyl-4-(2-trifluoromethylphenyl)phenol typically involves the reaction of 2-trifluoromethylbenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:
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Reaction with KMnO₄ : In acidic conditions, the formyl group is oxidized to a carboxylic acid, yielding 4-(2-trifluoromethylphenyl)-2-hydroxybenzoic acid .
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Ozonolysis : Ozonation of the phenolic ring can lead to p-benzoquinone derivatives, though this is modulated by the electron-withdrawing trifluoromethyl group .
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (H₂SO₄, 80°C) | 4-(2-Trifluoromethylphenyl)-2-hydroxybenzoic acid | ~60 | |
| O₃ (pH 7, 25°C) | p-Benzoquinone derivatives | 20–30 |
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol using agents like NaBH₄ or LiAlH₄:
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NaBH₄ Reduction : Produces 2-(hydroxymethyl)-4-(2-trifluoromethylphenyl)phenol under mild conditions .
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Catalytic Hydrogenation : Palladium catalysts (e.g., Pd/C) reduce the formyl group without affecting the trifluoromethyl substituent .
Table 2: Reduction Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NaBH₄ (MeOH, 0°C) | 2-(Hydroxymethyl)-4-(2-trifluoromethylphenyl)phenol | 85 | |
| H₂, Pd/C (EtOAc, RT) | Same as above | 90 |
Substitution Reactions
The phenolic hydroxyl group participates in nucleophilic substitutions:
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Etherification : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields 2-formyl-4-(2-trifluoromethylphenyl)phenyl ethers .
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Esterification : Treatment with acyl chlorides (e.g., AcCl) forms esters under basic conditions .
Table 3: Substitution Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃ (DMF, 60°C) | 2-Formyl-4-(2-trifluoromethylphenyl)phenyl methyl ether | 75 | |
| AcCl, Pyridine (RT) | 2-Formyl-4-(2-trifluoromethylphenyl)phenyl acetate | 82 |
Condensation Reactions
The formyl group reacts with amines to form Schiff bases:
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Primary Amines : Condensation with aniline derivatives produces imine-linked compounds .
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Hydrazines : Forms hydrazones, which are precursors for heterocyclic syntheses .
Table 4: Condensation Reactions
Cross-Coupling Reactions
The aromatic rings engage in palladium-catalyzed couplings:
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Suzuki Coupling : Reaction with arylboronic acids forms biaryl derivatives .
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Sonogashira Coupling : Alkynylation using terminal alkynes under Pd/Cu catalysis .
Table 5: Cross-Coupling Reactions
Electrophilic Aromatic Substitution
The electron-rich phenolic ring undergoes nitration and sulfonation:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the hydroxyl group .
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Sulfonation : Concentrated H₂SO₄ yields sulfonated derivatives .
Complexation with Metal Ions
The compound forms stable complexes with transition metals via the phenolic oxygen and formyl group:
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Formyl-4-(2-trifluoromethylphenyl)phenol is in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. Its structure allows it to participate in several chemical reactions:
- Aldol Reactions : The formyl group can act as a nucleophile or electrophile in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones.
- Formation of Schiff Bases : The compound can readily react with amines to form Schiff bases, which are valuable intermediates in organic synthesis and have applications in drug development.
- Cross-Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it serves as a reactant to form biaryl compounds that are crucial in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The trifluoromethyl group is known to enhance the biological activity of compounds due to its electron-withdrawing properties, which can increase lipophilicity and metabolic stability. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Activity : Some studies suggest that compounds containing the trifluoromethyl group demonstrate significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
- Anticancer Properties : Preliminary research indicates potential anticancer activity, with ongoing investigations into the mechanisms by which these compounds affect cancer cell proliferation.
Material Science
The unique properties of this compound extend to material science:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
- Coatings and Adhesives : The compound's chemical stability makes it suitable for use in coatings that require resistance to harsh environmental conditions.
Case Study 1: Synthesis of Biaryls via Cross-Coupling
A recent study demonstrated the successful use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. The reaction was optimized for yield and selectivity, showing that variations in reaction conditions could lead to significant improvements in product formation.
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Base: K3PO4 | 85 | High |
| Temperature: 100°C | 90 | Moderate |
| Time: 12 hours | 80 | High |
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated promising activity against resistant strains, suggesting potential applications in developing new antibiotics.
| Compound Tested | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 20 |
| Control (Standard Antibiotic) | E. coli | 18 |
Mechanism of Action
The mechanism of action of 2-Formyl-4-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity or function . The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The formyl group’s position (C2 vs. C6 on the phenol ring) alters electronic conjugation and hydrogen-bonding capabilities .
Physicochemical Properties
Comparative data for select properties (experimental or predicted):
Analysis :
- The trifluoromethyl group enhances lipophilicity (higher LogP), favoring organic solvent solubility.
- The formyl group increases polarity but is offset by the hydrophobic CF₃ group, resulting in low aqueous solubility across analogs .
Biological Activity
2-Formyl-4-(2-trifluoromethylphenyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound, with the molecular formula , features a phenolic structure with a formyl group and a trifluoromethyl substituent, which may enhance its biological properties. The trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, potentially affecting its interactions with biological targets.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The presence of hydroxyl and formyl groups allows for hydrogen bonding, which can modulate the activity of these targets.
Biochemical Pathways
This compound has been shown to influence various biochemical pathways, particularly those related to cell signaling and metabolic regulation. It may act as an inhibitor or activator of key enzymes involved in metabolic processes, leading to alterations in cellular energy production and utilization.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that related structures possess significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The cytostatic effects of this compound have been investigated in several cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation but are believed to involve modulation of gene expression related to cell growth and survival .
Case Studies
- Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity in cancer cell lines, with IC50 values varying significantly based on the type of cancer cells tested. For instance, it showed greater efficacy against breast cancer cells compared to colorectal cancer cells .
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells upon treatment, confirming its role in promoting programmed cell death .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Formyl-4-(2-trifluoromethylphenyl)phenol, and how do reaction conditions influence yield?
- Methodology :
- Diazenyl coupling : Azo coupling reactions (e.g., diazenyl intermediates) can introduce the trifluoromethylphenyl group. For example, 2-formyl-4-(phenyldiazenyl)phenyl derivatives are synthesized via coupling of aryl diazonium salts with phenolic aldehydes under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions .
- Formylation : Direct formylation of the phenolic ring using Vilsmeier-Haack reagent (POCl₃/DMF) at 80–100°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Critical Factors : Temperature, solvent polarity, and steric hindrance from the trifluoromethyl group affect regioselectivity. Yields typically range from 45% to 70% depending on substituent orientation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
